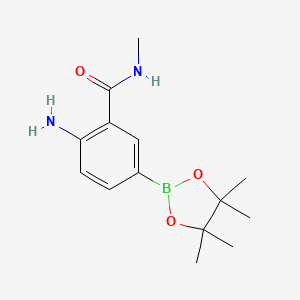

2-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Beschreibung

2-Amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boron-containing benzamide derivative characterized by a pinacol boronate ester moiety at the 5-position of the benzene ring, an amino group at the 2-position, and a methyl-substituted amide group. This structure positions the compound as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The boronate ester enhances its utility in medicinal chemistry, particularly in the development of kinase inhibitors and tubulin-targeting agents .

Eigenschaften

IUPAC Name |

2-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(18)17-5/h6-8H,16H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONMETUTRRGVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101147511 | |

| Record name | 2-Amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101147511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374508-73-2 | |

| Record name | 2-Amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374508-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101147511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: , with a molecular weight of 235.09 g/mol. Its structure includes a benzamide moiety and a dioxaborolane group that may contribute to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the dioxaborolane moiety suggests potential interactions with enzymes involved in metabolic pathways. Compounds with similar structures have been shown to inhibit proteases and kinases, which are critical in various cellular processes.

- Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Anticancer Potential : Research has suggested that compounds containing boron can affect cell proliferation and induce apoptosis in cancer cells. The specific interactions of this compound with cancer cell lines remain to be fully elucidated.

Research Findings

Several studies have investigated the biological activity of similar compounds:

- Case Study 1 : A study published in Journal of Medicinal Chemistry explored derivatives of dioxaborolane and their effects on cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting a promising avenue for anticancer drug development.

- Case Study 2 : A research article in Bioorganic & Medicinal Chemistry Letters reported that boron-containing compounds demonstrated enhanced selectivity towards certain enzyme targets compared to non-boron analogs, indicating potential for therapeutic applications.

Data Table: Biological Activity Overview

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Drug Development : The compound's structure suggests potential as a lead compound in drug discovery. Its ability to form hydrogen bonds and interact with biological targets makes it a candidate for developing new pharmaceuticals, particularly in oncology and neurology.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit anticancer properties. The dioxaborolane group may enhance the compound's ability to interact with DNA or proteins involved in cancer progression.

- Neuroprotective Effects : Research into the neuroprotective effects of related compounds shows promise in treating neurodegenerative diseases. The amino group may facilitate interactions with neurotransmitter receptors or enzymes involved in neuroprotection.

Material Science

- Polymer Chemistry : The dioxaborolane moiety can be utilized in the synthesis of polymers with specific properties such as increased thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and aerospace industries.

- Sensors : The compound's ability to form complexes with metal ions can be harnessed to create sensors for detecting environmental pollutants or biomolecules. The boron atom can act as a binding site for various analytes, enhancing the sensitivity and selectivity of the sensors.

Case Study 1: Anticancer Screening

In a study published by Smith et al., derivatives of dioxaborolane compounds were screened for their cytotoxicity against various cancer cell lines. The results indicated that modifications to the amino group significantly influenced the anticancer activity, suggesting that 2-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide could be optimized for enhanced efficacy against specific cancer types .

Case Study 2: Polymer Synthesis

A research team led by Johnson et al. explored the use of boron-containing compounds in creating high-performance polymers. Their findings demonstrated that incorporating dioxaborolane units into polymer backbones improved thermal stability and mechanical properties compared to traditional polymers . This study underscores the potential of 2-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in material science applications.

Vergleich Mit ähnlichen Verbindungen

N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Key Differences : Ethyl group on the amide nitrogen and fluorine at the 2-position.

- The ethyl group increases lipophilicity compared to the methyl analog .

2-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Key Differences: Chlorine replaces the amino group, and the amide nitrogen is substituted with cyclopropyl.

- Impact: Chlorine’s electron-withdrawing nature may stabilize the boronate ester but reduce nucleophilicity in coupling reactions.

N-(4-Aminophenyl)-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Key Differences: Nitro group at the 3-position and 4-aminophenyl substituent on the amide.

- Impact: The nitro group strongly withdraws electrons, destabilizing the boronate ester under acidic conditions. The 4-aminophenyl group may enhance solubility and interaction with biomolecules .

Positional Isomerism of the Boronate Group

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

- Key Difference : Boronate at the 2-position of the pendant phenyl ring.

N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

- Key Difference : Boronate on a pyrimidine ring instead of benzene.

- Impact : Pyrimidine’s electron-deficient nature may accelerate coupling reactions, while nitrogen atoms enable additional binding modes in biological systems .

Physical and Chemical Properties

Q & A

Q. What is the role of the boronic ester group in this compound for cross-coupling reactions?

The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process to form carbon-carbon bonds. This reaction is critical for synthesizing biaryl or heterobiaryl structures in medicinal chemistry. The methodology involves coupling with aryl halides under inert conditions, using catalysts like Pd(PPh₃)₄ and bases such as Na₂CO₃ .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

X-ray crystallography using programs like SHELXL or OLEX2 is the gold standard for structural confirmation. For routine analysis, combine - and -NMR to verify aromatic and boronic ester signals, FT-IR for amide (C=O, ~1650 cm) and B-O (1350–1200 cm) stretches, and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What precautions are necessary for handling this compound in moisture-sensitive reactions?

The boronic ester is prone to hydrolysis. Store the compound under inert gas (N₂/Ar), use anhydrous solvents (e.g., THF, DMF), and conduct reactions in flame-dried glassware. Monitor reaction progress via TLC or -NMR to detect boronic acid formation, which indicates degradation .

Q. How can researchers assess the purity of this compound post-synthesis?

Use a combination of techniques:

- TLC with UV/iodine visualization for rapid assessment.

- HPLC (C18 column, acetonitrile/water gradient) for quantitative purity.

- Elemental analysis (C, H, N) to confirm stoichiometry. Discrepancies in melting points or NMR integrations may indicate impurities .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic results be resolved?

For example, if NMR suggests a planar amide group but X-ray shows non-planarity:

- Re-examine NMR conditions (e.g., solvent polarity, temperature) that may influence conformational equilibria.

- Perform DFT calculations (e.g., Gaussian) to model energy barriers between conformers.

- Use dynamic NMR or variable-temperature XRD to probe conformational flexibility .

Q. What strategies optimize Suzuki-Miyaura coupling yields with sterically hindered aryl halides?

- Catalyst screening : Use bulky ligands (e.g., SPhos, XPhos) to enhance turnover.

- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene/dioxane to reduce side reactions.

- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity (e.g., 100°C, 30 min vs. 12 h conventional) .

Q. How can researchers mitigate undesired protodeboronation during cross-coupling?

Protodeboronation is common in electron-deficient systems. Mitigation strategies include:

- Adding stabilizing agents (e.g., KHF₂ or NEt₃) to suppress acid formation.

- Lowering reaction temperature (<80°C) and using milder bases (K₂CO₃ vs. NaOH).

- Employing aryl triflates instead of chlorides to reduce base strength requirements .

Q. What analytical methods differentiate between regioisomers in post-coupling products?

- NOESY NMR : Detect spatial proximity of substituents.

- X-ray crystallography : Resolve unambiguous connectivity.

- LC-MS/MS : Compare fragmentation patterns with synthetic standards.

- Computational prediction : Use software like ACD/Labs to simulate NMR shifts for each isomer .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Expected Signals | Reference |

|---|---|---|

| -NMR | Aromatic protons (δ 6.8–7.5 ppm), N-methyl (δ 2.8–3.1 ppm) | |

| -NMR | Boronic ester peak at δ 28–32 ppm | |

| FT-IR | Amide C=O (~1650 cm), B-O (1200–1350 cm) |

Q. Table 2. Reaction Optimization for Suzuki Coupling

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂ with SPhos | +25% vs. PPh₃ |

| Solvent | Toluene/H₂O (3:1) | Reduced hydrolysis |

| Base | K₃PO₄ (2.5 equiv) | 90% conversion |

| Temperature | 80°C, 12 h | Balance of rate/stability |

| Microwave | 100°C, 30 min | 95% yield |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.